molecular formula C22H24N2O3 B2687589 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 953999-83-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2687589
CAS No.: 953999-83-2
M. Wt: 364.445
InChI Key: MYXZODSLZFIKIC-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a cyclopropanecarbonyl group at the 1-position and a 2-(3-methylphenoxy)acetamide substituent at the 6-position. This structure combines a lipophilic tetrahydroquinoline scaffold, known for enhancing blood-brain barrier penetration in pharmaceuticals, with a cyclopropane ring (improving metabolic stability) and a polar acetamide group (modulating solubility and target binding).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-4-2-6-19(12-15)27-14-21(25)23-18-9-10-20-17(13-18)5-3-11-24(20)22(26)16-7-8-16/h2,4,6,9-10,12-13,16H,3,5,7-8,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXZODSLZFIKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the tetrahydroquinoline ring with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where the appropriate phenoxyacetic acid derivative reacts with the amine group on the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the methylphenoxy moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The cyclopropanecarbonyl group and the tetrahydroquinoline ring may play crucial roles in binding to the target, while the methylphenoxyacetamide moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with 3-Methylphenoxy Groups

NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)

  • Structural Similarities: Shares the 2-(3-methylphenoxy)acetamide moiety.
  • Key Differences: NAPMA incorporates a piperazinylphenyl group instead of the tetrahydroquinoline-cyclopropanecarbonyl system.
  • Biological Activity : NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, demonstrating efficacy in osteoporosis models .
  • Implications for Target Compound: The tetrahydroquinoline core in the target compound may confer distinct pharmacokinetic properties (e.g., CNS activity) compared to NAPMA’s piperazine-based structure.
Cyclopropane-Containing Carboxamides

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structural Similarities : Features a cyclopropane carboxamide and aryl ether substituent.
  • Key Differences: Lacks the tetrahydroquinoline scaffold; includes a methoxyphenoxy group instead of 3-methylphenoxy.
  • Synthesis : Prepared via a diastereoselective reaction (dr 19:1), highlighting the sensitivity of cyclopropane derivatives to stereochemical outcomes .
  • Implications for Target Compound : The diastereomeric ratio observed here suggests that the target compound’s synthesis may require rigorous stereochemical control.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structural Similarities : Contains a cyclopropanecarboxamide group.
  • Key Differences : Designed as a fungicide (agricultural use) with a chlorophenyl and tetrahydrofuran moiety.
Sulfonamide and Heterocyclic Analogs

BE16333 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide)

  • Structural Similarities: Shares the tetrahydroquinoline-cyclopropanecarbonyl scaffold.
  • Key Differences : Replaces the acetamide group with a sulfonamide, altering polarity and hydrogen-bonding capacity.
  • Implications for Target Compound : Sulfonamides often exhibit enhanced metabolic stability but may differ in target specificity compared to acetamides .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Biological Activity/Application Reference
Target Compound Tetrahydroquinoline Cyclopropanecarbonyl, 3-methylphenoxy Hypothesized pharmaceutical use N/A
NAPMA Piperazinylphenyl 3-methylphenoxy, acetamide Osteoporosis therapy (osteoclast inhibition)
N,N-Diethyl-2-(3-methoxyphenoxy)... Cyclopropane carboxamide Methoxyphenoxy, diethylamide Synthetic intermediate (no bioactivity reported)
Cyprofuram Cyclopropanecarboxamide Chlorophenyl, tetrahydrofuran Agricultural fungicide
BE16333 Tetrahydroquinoline Cyclopropanecarbonyl, sulfonamide Unspecified (structural analog)

Research Findings and Implications

  • Structural Determinants of Activity: The 3-methylphenoxy group in NAPMA and the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., bone resorption enzymes or CNS receptors). Cyclopropane rings improve metabolic stability but may introduce synthetic challenges (e.g., diastereomer formation) .
  • Synthetic Considerations :
    • Column chromatography (used in ) is critical for purifying cyclopropane-containing compounds due to stereochemical complexity.
  • Toxicity and Safety: Acetamide derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide () lack comprehensive toxicity data, underscoring the need for rigorous safety profiling in structurally related compounds.

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